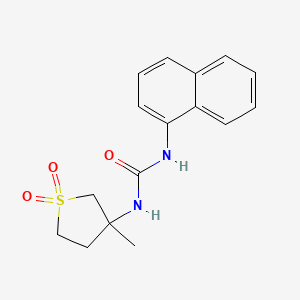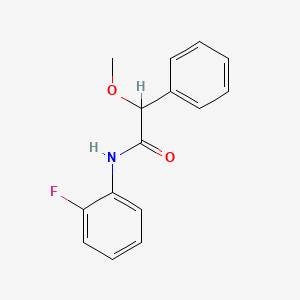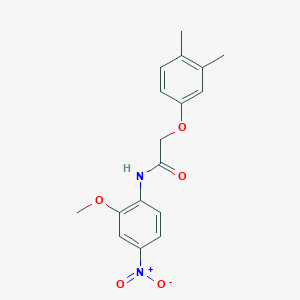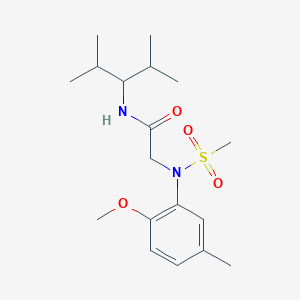
N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)-N'-1-naphthylurea
Descripción general
Descripción
N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)-N'-1-naphthylurea, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It targets Bruton's tyrosine kinase (BTK), a protein that plays a crucial role in the survival and proliferation of cancer cells.
Mecanismo De Acción
TAK-659 exerts its anti-tumor effects by inhibiting N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)-N'-1-naphthylurea, a protein that is involved in the signaling pathways that regulate the survival and proliferation of cancer cells. This compound is a key mediator of the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of B-cells. By inhibiting this compound, TAK-659 disrupts the BCR signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
TAK-659 has been shown to exhibit potent anti-tumor activity in preclinical studies, both as a single agent and in combination with other chemotherapeutic agents. In addition, TAK-659 has been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its potent anti-tumor activity, which makes it a promising candidate for the treatment of various types of cancers. In addition, TAK-659 has been shown to enhance the anti-tumor effects of other chemotherapeutic agents, which could potentially lead to improved treatment outcomes. However, one of the limitations of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several future directions for the development of TAK-659. One potential direction is the evaluation of TAK-659 in combination with other targeted therapies, such as immune checkpoint inhibitors. Another potential direction is the investigation of TAK-659 in the treatment of other types of cancers, such as solid tumors. In addition, the development of more potent and selective N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)-N'-1-naphthylurea inhibitors could lead to improved treatment outcomes for patients with cancer.
Conclusion:
In conclusion, TAK-659 is a promising small molecule inhibitor that has been developed for the treatment of various types of cancers. It exhibits potent anti-tumor activity by inhibiting this compound, a protein that plays a critical role in the survival and proliferation of cancer cells. While there are some limitations to the use of TAK-659, its potential as a cancer therapy warrants further investigation and development.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential use in the treatment of various types of cancers, including lymphoma, leukemia, and multiple myeloma. Preclinical studies have shown that TAK-659 exhibits potent anti-tumor activity by inhibiting N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)-N'-1-naphthylurea, which is known to play a critical role in the survival and proliferation of cancer cells. In addition, TAK-659 has been shown to enhance the anti-tumor effects of other chemotherapeutic agents, such as rituximab and lenalidomide.
Propiedades
IUPAC Name |
1-(3-methyl-1,1-dioxothiolan-3-yl)-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-16(9-10-22(20,21)11-16)18-15(19)17-14-8-4-6-12-5-2-3-7-13(12)14/h2-8H,9-11H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQDIAIUSDOVNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733302 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-{2-oxo-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]ethoxy}phenyl)propan-1-one](/img/structure/B3928998.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-3-methoxybenzamide](/img/structure/B3929008.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3929021.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929037.png)

![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2-methoxy-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B3929050.png)
![4-fluoro-N-({1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B3929053.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929054.png)

![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3929067.png)
![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3929070.png)
![N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3929071.png)
